4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide is a complex organic compound featuring multiple functional groups, including pyrazole rings, difluoromethyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis
Preparation of Pyrazole Core: The synthesis starts with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through radical difluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluoromethyl group, where nucleophiles can replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structural similarity to known pharmacophores makes it a candidate for drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new medications.
Industry
Industrially, the compound finds applications in the development of agrochemicals, such as herbicides and fungicides, due to its ability to interfere with specific biochemical pathways in plants and fungi.
Mechanism of Action
The mechanism of action of 4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances its binding affinity and metabolic stability, while the pyrazole rings facilitate interactions with specific amino acid residues in the target proteins. This leads to the modulation of biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(trifluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
- 4-({[1-(methyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the difluoromethyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C16H22F2N6O2 |
---|---|
Molecular Weight |
368.38 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22F2N6O2/c1-5-23-8-12(13(22-23)15(26)19-7-9(2)3)20-14(25)11-6-10(4)24(21-11)16(17)18/h6,8-9,16H,5,7H2,1-4H3,(H,19,26)(H,20,25) |
InChI Key |
PYMWZJBRKBMBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=NN(C(=C2)C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.